molecular formula C13H17N3 B12928153 3-(4-butylphenyl)-1H-pyrazol-5-amine

3-(4-butylphenyl)-1H-pyrazol-5-amine

Cat. No.: B12928153
M. Wt: 215.29 g/mol
InChI Key: JGHCVWYUKYDOAF-UHFFFAOYSA-N
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Description

5-(4-butylphenyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a butyl-substituted phenyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-butylphenyl)-1H-pyrazol-3-amine typically involves the reaction of 4-butylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of 5-(4-butylphenyl)-1H-pyrazol-3-amine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and solvents used in the synthesis are selected to minimize waste and maximize yield. Advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(4-butylphenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 5-(4-butylphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-butylphenylhydrazine: A precursor in the synthesis of 5-(4-butylphenyl)-1H-pyrazol-3-amine.

    1H-pyrazol-3-amine: A simpler pyrazole derivative without the butylphenyl substitution.

    5-phenyl-1H-pyrazol-3-amine: A similar compound with a phenyl group instead of a butylphenyl group.

Uniqueness

The presence of the butyl-substituted phenyl group in 5-(4-butylphenyl)-1H-pyrazol-3-amine imparts unique chemical and biological properties compared to other pyrazole derivatives. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for research and development in various fields.

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

5-(4-butylphenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C13H17N3/c1-2-3-4-10-5-7-11(8-6-10)12-9-13(14)16-15-12/h5-9H,2-4H2,1H3,(H3,14,15,16)

InChI Key

JGHCVWYUKYDOAF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CC(=NN2)N

Origin of Product

United States

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